Cas no 40817-07-0 (2,3,8-Trihydroxy-4-isopropyl-6-methyl-1-naphthaldehyde)

2,3,8-Trihydroxy-4-isopropyl-6-methyl-1-naphthaldehyde structure
40817-07-0 structure
Product name:2,3,8-Trihydroxy-4-isopropyl-6-methyl-1-naphthaldehyde
CAS No:40817-07-0
MF:C15H16O4
MW:260.285144805908
CID:2031917
PubChem ID:115300

2,3,8-Trihydroxy-4-isopropyl-6-methyl-1-naphthaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3,8-Trihydroxy-4-isopropyl-6-methyl-1-naphthaldehyde
    • hemigossypol
    • 2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
    • A7A75KAZ73
    • WWHRTLINNBKCGL-UHFFFAOYSA-N
    • 2,3,8-Trihydroxy-4-isopropyl-6-methyl-1-naphthaldehyde #
    • LMPR0103330004
    • 40817-07-0
    • 2,3,8-Trihydroxy-6-methyl-4-(1-methylethyl)-1-naphthalenecarboxaldehyde
    • Q27106853
    • CHEBI:5654
    • CS-0063740
    • C09680
    • 1-Naphthalenecarboxaldehyde, 2,3,8-trihydroxy-6-methyl-4-(1-methylethyl)-
    • Isohemigossypol
    • AKOS030631905
    • UNII-A7A75KAZ73
    • HY-114595
    • DTXSID60193806
    • CHEMBL2271696
    • GLXC-10131
    • DA-74085
    • DTXCID60116297
    • Inchi: InChI=1S/C15H16O4/c1-7(2)12-9-4-8(3)5-11(17)13(9)10(6-16)14(18)15(12)19/h4-7,17-19H,1-3H3
    • InChI Key: WWHRTLINNBKCGL-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C(=C1)O)C(=C(C(=C2C(C)C)O)O)C=O

Computed Properties

  • Exact Mass: 260.105
  • Monoisotopic Mass: 260.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8Ų
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.322
  • Boiling Point: 470.3°C at 760 mmHg
  • Flash Point: 252.4°C
  • Refractive Index: 1.693

2,3,8-Trihydroxy-4-isopropyl-6-methyl-1-naphthaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
T32056-25mg
Hemigossypol
40817-07-0
25mg
¥ 10600 2024-07-20
TargetMol Chemicals
T32056-5 mg
Hemigossypol
40817-07-0 98%
5mg
¥ 7,000 2023-07-11
TargetMol Chemicals
T32056-5mg
Hemigossypol
40817-07-0 98%
5mg
¥ 7000 2023-09-15

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd